molecular formula C8H12Cl2Ru B050255 Dichloro(1,5-cyclooctadiene)ruthenium(II) CAS No. 50982-12-2

Dichloro(1,5-cyclooctadiene)ruthenium(II)

Cat. No. B050255
CAS RN: 50982-12-2
M. Wt: 280.2 g/mol
InChI Key: DMRVBCXRFYZCPR-PHFPKPIQSA-L
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Description

Synthesis Analysis

The synthesis of dichloro(1,5-cyclooctadiene)ruthenium(II) involves the reduction of ruthenium trichloride hydrate with zinc in the presence of 1,5-cyclooctadiene at room temperature. This process leads to the formation of organoruthenium complexes, demonstrating the compound's versatility as a precursor for further chemical transformations (Itoh et al., 1984).

Molecular Structure Analysis

The molecular structure of dichloro(1,5-cyclooctadiene)ruthenium(II) related complexes showcases the ruthenium atom's nearly ideal octahedral coordination geometry. This structure is crucial for its reactivity and ability to engage in various chemical reactions (Imhof et al., 2005).

Chemical Reactions and Properties

Dichloro(1,5-cyclooctadiene)ruthenium(II) is instrumental in facilitating various chemical transformations. For instance, it catalyzes the reaction between nitrile oxides and electronically deficient alkynes, leading to the formation of 4-haloisoxazoles and 5-halotriazoles. This reactivity underscores its utility in synthetic organic chemistry and its role in developing novel compounds (Oakdale et al., 2014).

Physical Properties Analysis

The complex exhibits distinct physical properties due to its molecular structure. For instance, the coordination geometry and ligand environments significantly influence its solubility, volatility, and stability under various conditions. These physical properties are essential for its application in catalysis and synthesis.

Chemical Properties Analysis

The chemical properties of dichloro(1,5-cyclooctadiene)ruthenium(II) are highlighted by its reactivity towards various ligands and compounds. It forms chelate complexes with high yields under mild conditions, demonstrating its broad utility in the synthesis of cyclopentadienylruthenium(II) complexes and its significant role in organometallic chemistry (Albers et al., 1985).

Scientific Research Applications

  • Catalysis in Synthesis : Dichloro(1,5-cyclooctadiene)ruthenium(II) acts as a catalyst in the acceptorless double dehydrogenation of primary amines to nitriles, which is highly selective and produces hydrogen as the sole byproduct (Muthaiah & Kannan, 2020).

  • Formation of Cationic Complexes : The compound is involved in forming cationic π-olefin-ruthenium complexes by hydride abstraction, which exhibit unique behaviors against nucleophilic anions (Müller & Schmitt, 1975).

  • Isomerization Studies : Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in studies exploring isomerization processes, such as the conversion of one complex to another by the migration of a hydrogen atom, providing insights into molecular structure and bonding (Itoh et al., 1984).

  • Exploring Geometry in Complexes : The compound helps in studying the effects of fluorination on the geometry of ruthenium(II) complexes with various ligands, providing insights into molecular design and synthesis (Joshi et al., 1990).

  • Nanocatalysis : It is used in nanocatalysts for the hydrogenation of 1,5-cyclooctadiene, demonstrating high efficiency and selectivity, which is significant for chemical manufacturing processes (Liu & Wang, 2022).

  • Redox-Active Complex Synthesis : The compound is used to synthesize ruthenium(II) complexes with redox-active ligands, which are important in studying electron transfer and catalytic processes (Oh et al., 2010).

  • Hydrosilylation Catalysis : Dichloro(1,5-cyclooctadiene)ruthenium(II) is also used in catalyzing the hydrosilylation of olefins, with the potential for fine-tuning the catalytic ability through modifications in the ligand structure (Tuttle et al., 2009).

Mechanism of Action

Target of Action:

The primary target of this compound is its catalytic activity. Specifically, it serves as a catalyst in various chemical reactions. One of its notable applications is in the dehydrogenative coupling of alcohols and amines to form amide bonds. In this context, the compound interacts with the reactants, facilitating the bond formation process .

Mode of Action:

Dichloro(1,5-cyclooctadiene)ruthenium(II) acts as a coordination complex. It coordinates with ligands, such as N-heterocyclic carbenes (NHCs) or other phosphine ligands. These ligands stabilize the ruthenium center and enhance its reactivity. The compound’s mode of action involves the activation of hydrogen atoms in the substrate molecules, allowing for the formation of new chemical bonds. For example, it can catalyze the coupling of alcohols and amines to produce amides .

Action Environment:

Environmental factors, such as solvent choice and reaction conditions, significantly impact the compound’s efficacy. For instance:

Safety and Hazards

Users should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

As a versatile ruthenium catalyst precursor, Dichloro(1,5-cyclooctadiene)ruthenium(II) has potential for further exploration in the field of green chemistry .

properties

IUPAC Name

cycloocta-1,5-diene;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRVBCXRFYZCPR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50982-12-2, 50982-13-3
Record name Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rutheniumdichlor[1,2,5,6-\h)-1,5-cyclooctadien]-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is notable about the synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II)?

A1: [] Dichloro(1,5-cyclooctadiene)ruthenium(II), often represented as [Ru(cod)Cl2]n, can be synthesized through a simple one-step process. This involves reacting RuCl3·3H2O with 1,5-cyclooctadiene, which acts as the anion ligand, in an alcohol solution. This method boasts a high yield of 96%, making it an efficient route for obtaining this compound. You can find more details about its synthesis in this paper: .

Q2: How is the structure of Dichloro(1,5-cyclooctadiene)ruthenium(II) confirmed?

A2: [] The structural characterization of Dichloro(1,5-cyclooctadiene)ruthenium(II) is achieved through a combination of analytical techniques. These include:

    Q3: What are the catalytic applications of Dichloro(1,5-cyclooctadiene)ruthenium(II)?

    A3: [, ] Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for various ruthenium complexes used in catalysis.

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